molecular formula C10H15ClN6 B1462941 1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazine dihydrochloride CAS No. 1221726-01-7

1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazine dihydrochloride

Cat. No.: B1462941
CAS No.: 1221726-01-7
M. Wt: 254.72 g/mol
InChI Key: WPRNFRMGNZVKRU-UHFFFAOYSA-N
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Description

1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazine dihydrochloride is a useful research compound. Its molecular formula is C10H15ClN6 and its molecular weight is 254.72 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazine dihydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain proteases, which are enzymes that break down proteins . Additionally, it binds to specific receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex and inhibit enzymatic activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis . By modulating these pathways, it can induce cell cycle arrest and promote programmed cell death in cancer cells . Furthermore, it affects gene expression by altering the transcriptional activity of specific genes involved in cellular metabolism and stress responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity . This binding often involves interactions with key amino acid residues within the enzyme’s active site, leading to conformational changes that reduce enzymatic function . Additionally, this compound can activate or inhibit transcription factors, thereby influencing gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, maintaining its activity over extended periods . It may undergo degradation under extreme conditions, such as high temperatures or acidic environments . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as reducing tumor growth and enhancing immune responses . At higher doses, it can induce toxic effects, including liver and kidney damage . These adverse effects are often dose-dependent, with a threshold beyond which toxicity becomes apparent .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . The compound can also influence metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is often found in the cytoplasm and nucleus, where it interacts with various cellular components . The compound may also undergo post-translational modifications that direct it to specific organelles, such as the mitochondria or endoplasmic reticulum, influencing its biological activity .

Properties

CAS No.

1221726-01-7

Molecular Formula

C10H15ClN6

Molecular Weight

254.72 g/mol

IUPAC Name

5-methyl-7-piperazin-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine;hydrochloride

InChI

InChI=1S/C10H14N6.ClH/c1-8-6-9(15-4-2-11-3-5-15)16-10(14-8)12-7-13-16;/h6-7,11H,2-5H2,1H3;1H

InChI Key

WPRNFRMGNZVKRU-UHFFFAOYSA-N

SMILES

CC1=NC2=NC=NN2C(=C1)N3CCNCC3.Cl.Cl

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)N3CCNCC3.Cl

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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